TVB-3664 is a potent, selective, and reversible small molecule inhibitor of FASN, developed by 3-V Biosciences. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of various cancer cells. [, ] In scientific research, TVB-3664 serves as a valuable tool to investigate the role of de novo lipogenesis in cancer development and progression. [, , , , ]
TVB-3664 is a potent, selective, and reversible inhibitor of fatty acid synthase, a critical enzyme involved in lipid metabolism. It has demonstrated significant bioavailability and efficacy in preclinical studies, particularly in the context of cancer treatment. The compound has an IC50 value of 18 nM for palmitate synthesis in human cells and 12 nM in mouse cells, highlighting its effectiveness in inhibiting fatty acid synthesis. Its mechanism of action involves the disruption of lipid metabolism, which is essential for the proliferation of cancer cells, particularly in colorectal cancer models .
TVB-3664 was developed by 3-V Biosciences, Inc. as part of a series of fatty acid synthase inhibitors. It is classified under small-molecule inhibitors targeting metabolic pathways critical for cancer cell survival and growth. Its chemical formula is , with a molecular weight of 468.47 g/mol . The compound's CAS number is 2097262-58-1.
The synthesis of TVB-3664 involves multiple steps typical for small-molecule drug development, focusing on optimizing the structure to enhance potency and selectivity against fatty acid synthase. While specific synthetic routes are proprietary, the general approach includes:
The compound's stability is maintained under specific storage conditions: as a powder at -20°C for up to three years or in solvent at -80°C for one year .
TVB-3664's molecular structure features a complex arrangement that facilitates its interaction with fatty acid synthase. Key structural components include:
The detailed structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 468.47 g/mol |
CAS Number | 2097262-58-1 |
TVB-3664 primarily acts through the inhibition of fatty acid synthase activity, leading to decreased levels of palmitate and other lipids essential for membrane integrity and signaling pathways in cancer cells. The compound has been shown to:
In vitro studies have demonstrated that treatment with TVB-3664 leads to significant alterations in tumor cell metabolism, impacting various oncogenic pathways.
The mechanism by which TVB-3664 exerts its effects involves several key processes:
TVB-3664 exhibits several notable physical and chemical properties:
These properties make TVB-3664 an attractive candidate for further development in oncology research.
TVB-3664 has potential applications primarily within cancer research:
Fatty Acid Synthase (FASN) is a ~270 kDa multidomain homodimeric enzyme that catalyzes the de novo synthesis of palmitate (C16:0), a 16-carbon saturated fatty acid. This process consumes acetyl-CoA, malonyl-CoA, and NADPH in a seven-step catalytic cycle involving domains such as β-ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), dehydratase (DH), enoyl reductase (ER), β-ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE) [3] [8]. Unlike normal cells, which primarily acquire lipids from dietary sources, cancer cells exhibit a heightened dependence on de novo lipogenesis to support membrane biosynthesis, energy storage, and protein palmitoylation [3] [9]. FASN-driven lipogenesis becomes indispensable in tumors due to the metabolic rewiring that accompanies oncogenic transformation, making it a critical node in cancer metabolism [8] [9].
FASN is overexpressed across diverse malignancies, including colorectal, breast, lung, pancreatic, and prostate cancers. Its upregulation correlates with advanced tumor stage, metastasis, and poor prognosis [3] [4] [8]. Mechanistically, oncogenic drivers such as HER2, EGFR, KRAS, and PI3K/AKT/mTOR signaling induce FASN transcription via sterol regulatory element-binding protein 1 (SREBP-1) [8] [9]. This creates a vicious cycle: FASN-generated palmitate enables lipid raft formation, localizing and activating receptor tyrosine kinases (e.g., HER2, c-MET), which further amplify FASN expression [8]. Additionally, FASN sustains cancer stemness by upregulating stemness markers (Nestin, Sox2) and suppressing differentiation pathways, as demonstrated in glioblastoma and breast cancer models [8] [9].
Table 1: FASN Overexpression in Normal vs. Cancer Tissues
Tissue Type | Expression Level | Biological Significance |
---|---|---|
Normal Liver | Moderate (housekeeping) | Triglyceride metabolism, energy storage [3] |
Normal Mammary Gland | Low (except lactation) | Milk fatty acid synthesis [3] |
Colorectal Cancer | High (91% of tumors) | Stage-dependent increase; poor prognosis [4] |
Breast Cancer | Very High | HER2 signaling; stemness maintenance [8] |
Non-Small Cell Lung Cancer | Very High | KRAS-driven metabolic reprogramming [10] |
The tumor-specific reliance on de novo lipogenesis positions FASN as a compelling therapeutic target. Pharmacological inhibition disrupts multiple oncogenic processes:
Preclinical studies confirm that FASN knockdown induces apoptosis in cancer cells but spares normal cells, highlighting its therapeutic window [8].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: